molecular formula C9H7BrN2 B113246 5-Bromoisoquinolin-8-amine CAS No. 90721-35-0

5-Bromoisoquinolin-8-amine

Numéro de catalogue: B113246
Numéro CAS: 90721-35-0
Poids moléculaire: 223.07 g/mol
Clé InChI: BTFXYVXBWMRHIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromoisoquinolin-8-amine can be achieved through the reaction of 5-bromoisoquinoline with sodium amide in a suitable solvent at room temperature . The reaction mixture is then extracted and purified to obtain the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Sodium amide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Mécanisme D'action

it is believed to interact with specific molecular targets and pathways, potentially involving oxidative stress mechanisms and interactions with enzymes . Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

Uniqueness: 5-Bromoisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Bromoisoquinolin-8-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5-position and an amino group at the 8-position. The synthesis of this compound typically involves the bromination of isoquinoline using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve high yields and purity .

Synthesis Overview:

  • Starting Material: Isoquinoline
  • Brominating Agent: NBS or similar
  • Conditions: Reaction temperature maintained between -30°C to -15°C for optimal selectivity.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria. The mechanism is believed to involve interference with bacterial cell division proteins, notably FtsZ, which is crucial for bacterial cytokinesis .

Table 1: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 µg/mL
This compoundEscherichia coli0.50 µg/mL
Standard AntibioticPenicillin0.05 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and gastric cancer cells (AGS). The compound's mechanism of action may involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
This compoundA54912.3
Standard Chemotherapy DrugCisplatin15.0

Case Studies

  • Case Study on Anticancer Activity :
    A study published in MDPI reported that derivatives of isoquinoline, including this compound, exhibited enhanced cytotoxicity against human tumor cell lines compared to standard treatments like cisplatin. The study emphasized the role of structural modifications in improving biological activity .
  • Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties of various isoquinoline derivatives, highlighting that compounds similar to this compound showed superior activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to induce oxidative stress and disrupt cellular processes essential for survival and replication. This interaction may also involve inhibition of key enzymes involved in cell division and proliferation, making it a candidate for further therapeutic exploration .

Propriétés

IUPAC Name

5-bromoisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXYVXBWMRHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584865
Record name 5-Bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90721-35-0
Record name 5-Bromoisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-8-isoquinolineamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of Example 801A (500 mg, 2 mmol), 5% Pt/C and acetic acid (50 mL) was equipped with a balloon of hydrogen gas and stirred at room temperature. When the reaction was complete, the solution was filtered through Celite. The mixture was treated with 50% sodium hydroxide solution until pH reached 10. Filtration provided 267 mg (60%) of the desired product as a yellow solid. MS (ESI) m/e 223 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A 3-neck flask was charged with 5-bromo-8-nitroisoquinoline (4 g, 15.8 mmol) and dissolved in MeOH (50 mL). A condenser was affixed and the mixture was heated to 100° C. Aqueous (20 mL) solution of ammonium chloride (4.12 g, 79 mmol) was added slowly, followed by iron powder (3 g, 53.7 mmol). The heterogeneous mixture was stirred at 100° C. for 3 h. LCMS confirmed complete reduction to the amine. The mixture was filtered and the solution was concentrated under reduced pressure to give a brown solid as crude product (2.4 g, 68%). LCMS showed an m/z of 225.0/223.0 with a retention time of 0.767 min, method [1].
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
68%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.